molecular formula C7H15NO2 B555345 (S)-4-Methyl-2-(methylamino)pentanoic acid CAS No. 3060-46-6

(S)-4-Methyl-2-(methylamino)pentanoic acid

Cat. No.: B555345
CAS No.: 3060-46-6
M. Wt: 145.20 g/mol
InChI Key: XJODGRWDFZVTKW-LURJTMIESA-N
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Description

(S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the amino acid leucine, characterized by the replacement of one of the amino hydrogens with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .

Mechanism of Action

Target of Action

N-Methyl-L-leucine, also known as L-Leucine, N-methyl- or N-Methylleucine, primarily targets the C-X-C motif chemokine 10 . This chemokine plays a crucial role in chemotaxis, or the movement of cells in response to chemical stimuli. It is involved in immune responses and inflammation, making it a significant target for various therapeutic interventions .

Mode of Action

It is known that leucine derivatives can activate themechanistic target of rapamycin complex 1 (mTORC1) . This activation is a two-step process: the cellular uptake by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Biochemical Pathways

N-Methyl-L-leucine may be involved in the mTOR signaling pathway , which is a well-recognized cellular signaling pathway mobilized by amino acids . mTOR is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . Additionally, leucine and its derivatives like N-Methyl-L-leucine are formed through overlapping biosynthetic pathways, initiated by the condensation of two pyruvate molecules to form 2-acetolactate .

Pharmacokinetics

It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-Methyl-L-leucine .

Result of Action

The result of N-Methyl-L-leucine’s action is likely the activation of mTORC1, leading to the regulation of cell growth and metabolism . .

Action Environment

The action of N-Methyl-L-leucine can be influenced by various environmental factors. For instance, the equilibrium between two core conformers of leucine derivatives shifts more towards one conformer upon the addition of monovalent cations This suggests that the presence of certain ions in the environment can influence the action of N-Methyl-L-leucine

Chemical Reactions Analysis

Types of Reactions: (S)-4-Methyl-2-(methylamino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted leucine compounds .

Properties

IUPAC Name

(2S)-4-methyl-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJODGRWDFZVTKW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031240
Record name L-N-Methylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3060-46-6
Record name N-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-N-Methylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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